![molecular formula C15H12N2O3 B2503091 3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid CAS No. 872108-08-2](/img/structure/B2503091.png)

3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

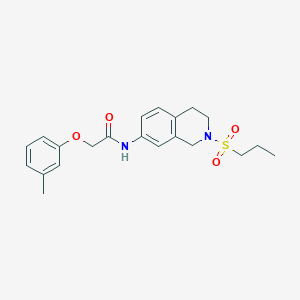

“3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid” is a chemical compound with the molecular formula C15H12N2O3 . It has an average mass of 268.267 Da and a monoisotopic mass of 268.084778 Da .

Molecular Structure Analysis

The molecular structure of “3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid” consists of a benzoic acid group attached to an imidazo[1,2-a]pyridine group via a methoxy linker . The compound has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Physical And Chemical Properties Analysis

“3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid” has a density of 1.3±0.1 g/cm3 . Its refractive index is 1.642, and it has a molar refractivity of 74.1±0.5 cm3 . The compound has a polar surface area of 64 Å2 and a polarizability of 29.4±0.5 10-24 cm3 . Its surface tension is 53.0±7.0 dyne/cm, and it has a molar volume of 205.1±7.0 cm3 .

Wissenschaftliche Forschungsanwendungen

- Research Focus : Scientists have critically reviewed the structure–activity relationship, mode of action, and scaffold hopping strategies for developing anti-TB compounds within this class .

- Innovations : Recent research has reported promising innovations related to optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .

- Synthesis : Researchers synthesized a library of 3-amino-imidazo[1,2-a]-pyridines employing microwave-assisted one-pot Ugi-type reactions .

- Method : A series of novel KRAS G12C inhibitors were synthesized using the Groebke–Blackburn–Bienaymè reaction (GBB reaction) .

- Potential Uses : These compounds have been proposed for treating cardiovascular diseases, Alzheimer’s disease, and inflammation .

- Example : Jafarzadeh et al. reported a uconazole-functionalized nanoparticle-catalyzed synthesis of 3-aryl or 3-amino-imidazo[1,2-a]pyridines .

Antituberculosis Agents

Materials Science and Optoelectronic Devices

Glutamine Synthetase Inhibition

Covalent Inhibitors for KRAS G12C

Anti-Inflammatory and Cardiovascular Applications

Facile Synthesis Methods

Safety and Hazards

The safety information for “3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid” indicates that it may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and face thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Eigenschaften

IUPAC Name |

3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-15(19)11-4-3-5-13(8-11)20-10-12-9-17-7-2-1-6-14(17)16-12/h1-9H,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUKEPGFOKOYLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)COC3=CC=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2503010.png)

![N-cyclopropyl-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2503013.png)

![1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea](/img/structure/B2503024.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2503025.png)

![5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2503026.png)

![Methyl 4-(((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2503029.png)